

Application Notes and Protocols for the Synthesis of a Key Oxathiolane Intermediate

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-13*

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This document provides detailed protocols and application notes for the synthesis of a crucial oxathiolane intermediate utilized in the production of the antiviral drugs Lamivudine (3TC) and Emtricitabine (FTC). The synthesis route is designed around the use of low-cost and widely available starting materials.

Overview

The synthesis of the oxathiolane intermediate is achieved through a novel route employing sulfenyl chloride chemistry. This approach allows for the construction of the oxathiolane framework from acyclic precursors. The primary starting materials for this synthesis are chloroacetic acid, vinyl acetate, sodium thiosulfate, and water[1]. This methodology is particularly relevant for large-scale production due to its cost-effectiveness and the accessibility of the required reagents[1].

Data Presentation

The following table summarizes the key starting materials and reagents required for the synthesis of the oxathiolane intermediate.

Starting Material/Reagent	Role in Synthesis	Key Considerations
Chloroacetic acid	Precursor for the thiol ester	A fundamental building block for the oxathiolane ring.
Vinyl acetate	Reactant with sulfenyl chloride	Provides the acetylated backbone of the intermediate.
Sodium thiosulfate	Sulfur source	Used to generate the necessary thiol functionality.
Water	Solvent and reactant	Utilized in the cyclization step to form the oxathiolane ring[1].
Sulfuryl chloride	Halogenating agent	Used to generate the sulfenyl chloride from the thiol precursor[1].
Toluene	Solvent	A more sustainable solvent option for the reaction[1].
Acetonitrile	Solvent	Used in certain variations of the reaction protocol[1].

Experimental Protocols

The following protocols are based on the developed synthesis route.

1. Preparation of the Thiol Ester and Sulfenyl Chloride:

- Objective: To generate the reactive sulfenyl chloride intermediate from thioglycolic acid (derived from chloroacetic acid and sodium thiosulfate).
- Procedure:
 - Synthesize the relevant thiol ester from thioglycolic acid.
 - The resulting thiol is then halogenated using sulfuryl chloride to produce the sulfenyl chloride. This reaction should be performed under controlled temperature conditions to manage the exothermic nature of the addition of sulfuryl chloride[1].

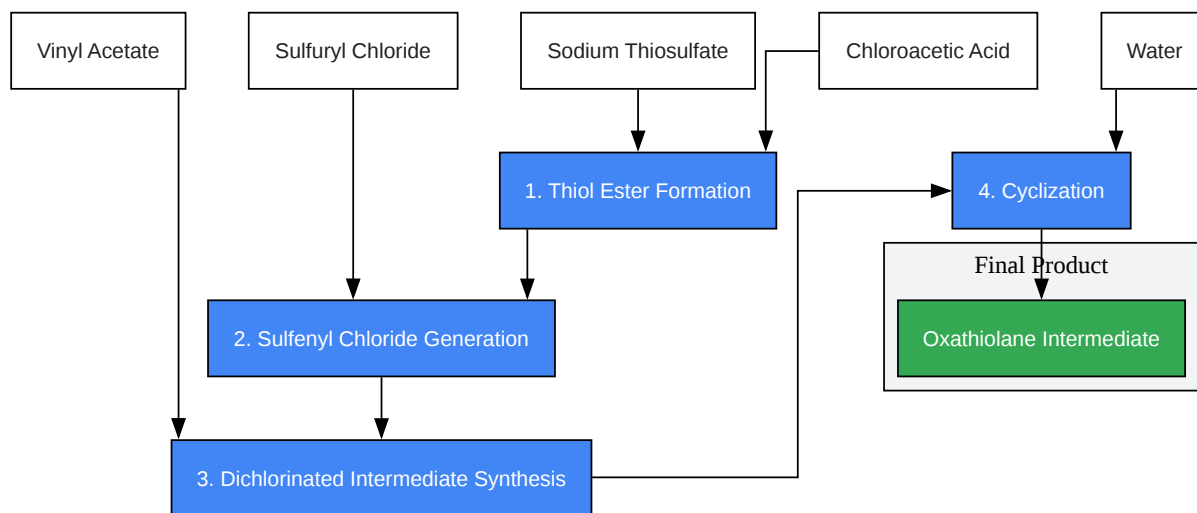
2. Construction of the Dichlorinated Intermediate:

- Objective: To form the key carbon-sulfur bond and introduce the necessary chlorine atoms for subsequent cyclization.
- Procedure:
 - React the generated sulfenyl chloride with vinyl acetate. The presence of excess sulfuryl chloride will lead to the halogenation of the ester at the α -position, yielding a dichlorinated intermediate[1].
 - It is crucial to control the reaction temperature, as lower temperatures have been shown to significantly increase the yield[1].

3. Cyclization to the Oxathiolane Intermediate:

- Objective: To form the final oxathiolane ring structure.
- Procedure:
 - The dichlorinated intermediate is cyclized in water to generate the target oxathiolane intermediate[1].
 - The reaction is proposed to proceed through the hydrolysis of the acetate to an aldehyde, followed by the hydrolysis of the α -chloride and subsequent ring closure[1].

Signaling Pathways and Experimental Workflows



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References

- 1. pubs.acs.org [pubs.acs.org]
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